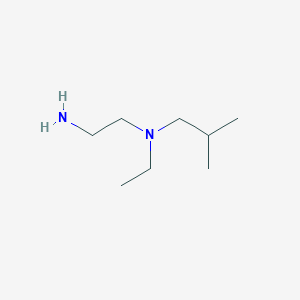

(2-Aminoethyl)(ethyl)(2-methylpropyl)amine

Description

Contextualization of Substituted Aliphatic Diamines in Modern Chemical Research

Substituted aliphatic diamines are organic compounds that feature two amino groups attached to an aliphatic carbon backbone, with one or more hydrogen atoms on the nitrogen atoms replaced by other organic substituents. These compounds are of considerable interest in modern chemical research due to their versatile properties. They serve as crucial building blocks in the synthesis of a wide range of more complex molecules, including polymers, pharmaceuticals, and agrochemicals. Their ability to act as ligands, bases, and catalysts makes them indispensable tools in both academic and industrial research settings. The nature of the substituents on the nitrogen atoms and the length and structure of the carbon chain between the amino groups can be systematically varied to fine-tune the steric and electronic properties of the diamine, allowing for the rational design of molecules with specific functionalities.

Significance of Tertiary-Primary Diamine Architectures in Organic and Inorganic Chemistry

A particularly interesting subclass of substituted aliphatic diamines is those that possess a tertiary-primary diamine architecture. This arrangement, where one nitrogen atom is part of a primary amine (-NH2) and the other is a tertiary amine (-NR2), imparts unique reactivity to the molecule. In organic chemistry, the presence of two different types of amino groups allows for selective functionalization. The primary amine can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the tertiary amine often acts as an internal base or a coordinating site. wikipedia.org This dual functionality is highly valuable in the design of asymmetric catalysts and in the synthesis of complex natural products.

In inorganic chemistry, tertiary-primary diamines are excellent ligands for the formation of coordination complexes with a variety of metal ions. The two nitrogen atoms can chelate to a metal center, forming a stable ring structure. The different steric and electronic environments of the primary and tertiary nitrogen atoms can influence the geometry and reactivity of the resulting metal complex. These complexes have found applications in catalysis, materials science, and as models for biological systems. wikipedia.org

Overview of Current Research Trajectories for (2-Aminoethyl)(ethyl)(2-methylpropyl)amine and Related Structures

Direct and specific research on this compound is not extensively documented in publicly available scientific literature. Its existence is noted in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, detailed studies on its synthesis, characterization, and applications are scarce.

Current research trajectories for structurally related asymmetrically substituted ethylenediamines are focused on several key areas. These include their use as:

Ligands for Catalysis: Similar diamines are employed to create chiral catalysts for asymmetric synthesis, a critical area in the development of new drugs.

Building Blocks for Biologically Active Molecules: The ethylenediamine (B42938) motif is present in numerous pharmacologically active compounds. Research is ongoing to incorporate novel substituted ethylenediamines into new drug candidates.

Modifiers for Materials Science: These diamines can be used to functionalize surfaces or to act as templates in the synthesis of porous materials.

Given the structural features of this compound, it can be inferred that its research applications would likely fall within these domains.

Scope and Objectives of the Academic Review

The objective of this review is to provide a comprehensive overview of the chemical compound this compound. Due to the limited specific research on this molecule, this review will draw upon the broader context of substituted aliphatic diamines and tertiary-primary diamine architectures to infer its potential properties and applications. The review will cover the known information about the compound and discuss its potential utility in various fields of chemistry based on the established roles of analogous structures.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N1-ethyl-N1-isobutylethane-1,2-diamine |

| Synonyms | (2-Aminoethyl)(ethyl)(isobutyl)amine |

| CAS Number | 14165-21-0 |

| Molecular Formula | C8H20N2 |

| Molecular Weight | 144.26 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Structure

3D Structure

Properties

IUPAC Name |

N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-10(6-5-9)7-8(2)3/h8H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHZXLQURXOGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245739 | |

| Record name | N1-Ethyl-N1-(2-methylpropyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14165-21-0 | |

| Record name | N1-Ethyl-N1-(2-methylpropyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14165-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Ethyl-N1-(2-methylpropyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminoethyl Ethyl 2 Methylpropyl Amine

Historical Development of Alkyl Diamine Synthesis

Alkyl diamines are a fundamental class of organic compounds used extensively as building blocks in the synthesis of pharmaceuticals, polymers, and agricultural chemicals. wikipedia.orggoogle.com Historically, their synthesis has been a subject of significant research. Early methods often involved the ammonolysis of dihaloalkanes, a process that typically resulted in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, leading to low yields of the desired product and difficult purification processes.

The development of more controlled and selective methods has been a major focus. One significant advancement was the reduction of dinitriles, produced via hydrocyanation, to yield linear diamines like 1,6-diaminohexane. wikipedia.org Another important historical route involves the reaction of nitroparaffins with formaldehyde (B43269) and ammonia (B1221849) or an amine, followed by the reduction of the resulting nitroamine. google.comgoogle.com These methods provided higher purity products and better yields, paving the way for the commercial-scale production of various alkyl diamines. google.com The synthesis of unsymmetrically substituted diamines, such as the title compound, requires even more refined strategies to selectively functionalize the two distinct nitrogen atoms.

Strategies for Constructing the Tertiary Amine Moiety

The formation of the N¹-ethyl-N¹-(2-methylpropyl) tertiary amine is a critical step in the synthesis. Several established methods in amine synthesis can be adapted for this purpose.

Direct alkylation is a classic method for forming C-N bonds. In the context of synthesizing (2-Aminoethyl)(ethyl)(2-methylpropyl)amine, this can be envisioned as a stepwise process starting from a suitable precursor. One potential route involves the sequential alkylation of N-ethylethylenediamine.

A plausible synthetic sequence could be:

Formation of the Precursor: N-ethylethylenediamine is first synthesized.

Alkylation: This precursor is then reacted with a 2-methylpropyl halide (e.g., 2-methylpropyl bromide or isobutyl bromide) under basic conditions. The ethyl group already present directs the alkylation to the secondary amine, forming the desired tertiary amine center.

Alternatively, a synthesis could begin with ethylamine, which is sequentially alkylated with 2-aminoethyl chloride and 2-methylpropyl bromide. However, controlling the selectivity of these reactions to prevent over-alkylation can be challenging, often requiring careful control of stoichiometry, temperature, and the choice of base and solvent.

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. libretexts.org This two-part reaction involves the initial formation of an imine or enamine from a carbonyl compound and a primary or secondary amine, followed by its reduction to the corresponding amine. libretexts.orgmasterorganicchemistry.com This method offers greater control and selectivity compared to direct alkylation. masterorganicchemistry.com

For the synthesis of this compound, a logical reductive amination strategy would involve the reaction of N-ethylethylenediamine with 2-methylpropanal (isobutyraldehyde). The reaction proceeds via an iminium ion intermediate, which is then reduced in situ.

Reaction Pathway:

Step 1 (Imine Formation): The secondary amine of N-ethylethylenediamine attacks the carbonyl carbon of 2-methylpropanal to form an iminium ion.

Step 2 (Reduction): A reducing agent present in the reaction mixture reduces the C=N double bond of the iminium ion to yield the final tertiary amine product.

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding reactivity and selectivity. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly common because they are mild enough not to reduce the starting aldehyde and can selectively reduce the iminium ion as it forms. masterorganicchemistry.com

| Reducing Agent | Abbreviation | Typical Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Can reduce aldehydes/ketones; often used in a two-step process. |

| Sodium Cyanoborohydride | NaBH₃CN | Less reactive than NaBH₄; selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; often preferred as a less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Hydrogen (with catalyst) | H₂/Catalyst | Catalytic hydrogenation (e.g., using Pd/C, Raney Nickel) is a "green" option. |

| α-picoline-borane | A mild and efficient agent that can be used in various solvents, including water. organic-chemistry.org |

Modern synthetic chemistry increasingly utilizes multi-component reactions (MCRs) to build molecular complexity in a single step, enhancing efficiency. A carbonyl alkylative amination process, mediated by visible light, represents a contemporary approach for assembling α-branched secondary amines. chemrxiv.org While directly applied to secondary amines, the principles could be adapted. A hypothetical three-component reaction for this synthesis could involve a primary amine, an aldehyde, and an alkyl iodide. chemrxiv.org This advanced strategy combines multiple bond-forming events in one pot, offering a convergent and atom-economical route that avoids the stepwise nature of more traditional methods.

Approaches for Introducing the Primary 2-Aminoethyl Functional Group

The presence of the primary amino group is essential to the identity of this compound. This functional group can be incorporated either by starting with a molecule that already contains it or by introducing it via a protected precursor.

One of the most direct strategies is to begin with ethylenediamine (B42938), a readily available and inexpensive starting material. wikipedia.org The primary challenge lies in achieving selective mono-N-alkylation, as reacting ethylenediamine with an alkyl halide typically leads to a mixture of mono- and di-substituted products.

A patented method for synthesizing N-ethylethylenediamine demonstrates a successful approach to this problem. google.com By reacting ethylenediamine with ethyl chloride in an alcohol solvent and using sodium alkoxide as an acid-binding agent within an autoclave, a controlled substitution can be achieved. google.com Key to the success of this reaction is the careful control of molar ratios and reaction conditions (temperature and pressure) to favor the formation of the mono-substituted product. google.com

Once N-ethylethylenediamine is obtained, it can be further functionalized via methods like reductive amination with 2-methylpropanal, as described previously, to yield the final product. This strategy effectively separates the introduction of the ethyl group from the introduction of the 2-methylpropyl group, providing a high degree of control over the final structure.

Synthesis via Nitrogen-Containing Heterocycles and Subsequent Ring Opening

A versatile and powerful strategy for the synthesis of 1,2-diamines involves the use of nitrogen-containing heterocycles, such as aziridines, as key intermediates. clockss.org These strained three-membered rings are susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of functionalized amine products. clockss.org This methodology offers a controlled, stepwise approach to constructing complex amines like this compound.

The synthesis can be conceptualized in two main stages: the formation of a suitable N-activated aziridine (B145994) and its subsequent ring-opening with the desired amine nucleophile. A plausible pathway is outlined below:

Aziridination of Ethylene (B1197577): The process would begin with the conversion of a simple olefin, ethylene, into an N-activated aziridine. To facilitate the subsequent nucleophilic attack, the nitrogen atom of the aziridine ring is typically protected with an electron-withdrawing group (EWG), such as a tosyl (Ts) or nosyl (Ns) group. These activated aziridines are more reactive than their N-alkylated or N-unsubstituted counterparts. clockss.org

Nucleophilic Ring Opening: The N-activated aziridine is then subjected to a ring-opening reaction. In this step, ethyl(2-methylpropyl)amine acts as the nucleophile, attacking one of the carbon atoms of the aziridine ring. This attack is typically regioselective, with heteroatom and carbon nucleophiles often attacking the less substituted carbon (β-carbon). clockss.org The reaction results in the formation of the protected diamine precursor.

Deprotection: The final step involves the removal of the activating group from the nitrogen atom (e.g., reductive cleavage of a tosyl group) to yield the final product, this compound.

A rhodium-catalyzed domino reaction involving olefin aziridination followed by intramolecular aziridine ring-opening has been developed for synthesizing cyclic aminoethers, demonstrating the utility of in-situ generated aziridines. nih.gov A similar intermolecular strategy could be adapted for the target diamine. Another relevant approach involves the acid-catalyzed ring opening of 2-alkyl-4,5-dihydrooxazoles (a type of heterocycle) with azoles to produce N-(2-aminoethyl)azoles after hydrolysis, showcasing a related ring-opening principle. researchgate.net

Table 1: Proposed Heterocyclic-Based Synthesis

| Step | Reactant 1 | Reactant 2 | Key Intermediate | Product | Purpose |

| 1. Aziridination | Ethylene | N-Tosyl-iminophenyliodinane | N-Tosylaziridine | N/A | Formation of a reactive heterocyclic intermediate. |

| 2. Ring Opening | N-Tosylaziridine | Ethyl(2-methylpropyl)amine | N/A | N-Tosyl-(2-aminoethyl)(ethyl)(2-methylpropyl)amine | Introduction of the second amine moiety via nucleophilic attack. |

| 3. Deprotection | N-Tosyl-(2-aminoethyl)(ethyl)(2-methylpropyl)amine | Reducing Agent (e.g., Na/NH₃) | N/A | This compound | Removal of the protecting group to yield the final diamine. |

Combinatorial and High-Throughput Synthetic Approaches for Diamine Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of compounds, known as libraries. wikipedia.orgimperial.ac.uk This approach is highly applicable to the generation of diamine libraries, which can be screened for various applications. Instead of producing a single target molecule per synthesis, combinatorial methods allow for the parallel or mix-and-split synthesis of hundreds or thousands of structurally related compounds. wikipedia.orgenamine.net

For a library containing this compound, a combinatorial approach would involve the systematic combination of different amine and electrophile building blocks. Key techniques include:

Parallel Synthesis: In this method, reactions are carried out in separate wells of a microtiter plate or on a similar array. imperial.ac.uk Each well contains a unique combination of starting materials, allowing for the straightforward synthesis and screening of individual compounds. For instance, a set of primary amines could be reacted with a set of electrophiles in a grid format to produce a library of secondary amines, which could then be further functionalized.

Split-Mix (Split and Pool) Synthesis: This technique, often performed on a solid support, enables the creation of much larger libraries. wikipedia.org A solid support (e.g., resin beads) is divided into portions, each is reacted with a different building block, and then all portions are recombined (pooled). This cycle is repeated, exponentially increasing the diversity of the compounds synthesized on the beads. wikipedia.org

A machine-assisted, flow-based system has been successfully used to synthesize a library of 31 chiral diamines via reductive amination, highlighting the potential for automating and accelerating library production. researchgate.net Common reactions used in library synthesis include amidation, alkylation, and reductive amination. enamine.net

Table 2: Illustrative Combinatorial Library Design for Diamines

| Building Block A (Diamine Core) | Building Block B (Alkylating/Acylating Agent) | Resulting Library Compound Structure | Example Compound in Library |

| Ethylenediamine | Isobutyl Bromide | R¹-NH-CH₂-CH₂-NH-R² | N-Isobutylethylenediamine |

| N-Ethylethylenediamine | Isobutyl Bromide | Et-N(R²)-CH₂-CH₂-NH-R¹ | This compound |

| Propane-1,3-diamine | Benzyl Chloride | R¹-NH-(CH₂)₃-NH-R² | N-Benzylpropane-1,3-diamine |

| N-Methylethylenediamine | Acetyl Chloride | Me-N(Ac)-CH₂-CH₂-NH-R¹ | N-Acetyl-N'-methylethylenediamine |

This table demonstrates how varying the core diamine and the subsequent modifying reagent can quickly generate a diverse library of related structures.

Considerations for Sustainable and Green Synthetic Routes

The principles of green chemistry aim to design chemical processes that minimize negative environmental impacts. rsc.orgrsc.org Applying these principles to the synthesis of this compound involves evaluating and optimizing starting materials, reaction conditions, and waste generation.

Key considerations for a greener synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic methods such as hydrogen borrowing, reductive amination, and hydroamination are often superior to classical stoichiometric methods (e.g., Gabriel synthesis) which generate significant waste. rsc.org

Use of Renewable Feedstocks: A major goal of green chemistry is to shift from petroleum-based starting materials to renewable resources. nih.govnih.gov Research is actively exploring the production of bio-based diamines from sources like cellulosic biomass, sugars, and amino acids through metabolic engineering and biocatalysis. nih.govnih.gov While direct biosynthesis of a complex unsymmetrical diamine is challenging, key precursors could potentially be derived from renewable platforms.

Catalysis: The use of efficient catalysts can enable reactions under milder conditions, reduce energy consumption, and allow for more selective transformations, thereby minimizing byproducts. sciepub.com For example, boric acid has been used as a simple, effective catalyst for direct amidation, avoiding the need to pre-activate carboxylic acids. sciepub.com For diamine synthesis, electrochemical methods using a manganese catalyst have been shown to create 1,2-diamines from alkenes without the need for harsh chemical oxidants. acs.org

Solvent Choice and Energy Efficiency: The ideal green process uses benign solvents (like water or ethanol) or no solvent at all and is conducted at ambient temperature and pressure to reduce energy demand. acs.org

The CHEM21 green metrics toolkit provides a framework for quantitatively assessing the "greenness" of a reaction, allowing researchers to compare different synthetic routes and identify areas for improvement. rsc.orgrsc.org

Table 3: Comparison of Synthetic Approaches for Amines

| Metric | Traditional Method (e.g., Alkyl Halide Alkylation) | Greener Catalytic Method (e.g., Reductive Amination) |

| Principle | Stoichiometric reaction of an amine with an alkyl halide. | Catalytic reaction of an amine with a carbonyl compound and a reducing agent (e.g., H₂). |

| Atom Economy | Lower; halide salt is produced as a stoichiometric byproduct. | Higher; the primary byproduct is often water. |

| Starting Materials | Often petroleum-derived. | Can utilize bio-derived aldehydes or ketones. rsc.org |

| Waste | Significant salt waste, which can be difficult to dispose of. | Minimal waste, primarily water. |

| Catalyst | Often requires no catalyst but may need a base. | Requires a catalyst (e.g., Ni, Pd, Ru), which may need to be recovered/recycled. rsc.org |

| Safety/Hazards | Alkyl halides can be toxic and mutagenic. | Use of pressurized H₂ gas requires specialized equipment. |

Reactivity and Reaction Mechanisms of 2 Aminoethyl Ethyl 2 Methylpropyl Amine

Basic Principles of Amine Reactivity: Basicity and Nucleophilicity

Amines are characterized by the lone pair of electrons on the nitrogen atom, which is the source of their basicity and nucleophilicity. libretexts.org In (2-Aminoethyl)(ethyl)(2-methylpropyl)amine, the presence of two nitrogen centers with different substitution patterns leads to differentiated reactivity at each site.

The basicity of an amine is its ability to accept a proton (H⁺). This property is influenced by the availability of the nitrogen lone pair for donation.

Electronic Factors: The tertiary amine center is bonded to two alkyl groups (ethyl and 2-methylpropyl). Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom. This "inductive effect" increases the electron density on the tertiary nitrogen, making its lone pair more available and thus more basic compared to a primary amine.

Steric Factors: The bulky 2-methylpropyl (isobutyl) and ethyl groups surrounding the tertiary nitrogen create steric hindrance. While this primarily affects nucleophilicity, it can also influence basicity by hindering the approach of a proton and the solvation of the resulting conjugate acid. Theoretical studies on simple amines like ammonia (B1221849) (NH₃), methylamine (B109427) (NH₂(CH₃)), dimethylamine (B145610) (NH(CH₃)₂), and trimethylamine (B31210) (N(CH₃)₃) have shown a correlation between the amine's structure and its proton affinity. nih.gov Generally, in the gas phase, basicity increases with the number of alkyl groups.

The primary amine group, in contrast, has fewer electron-donating groups directly attached to its nitrogen, making it inherently less basic than the tertiary amine center.

A Brønsted-Lowry base is a substance that can accept a proton. The tertiary amine center in this compound, with its electron-rich lone pair, readily acts as a Brønsted base. When reacting with an acid (HA), it forms a protonated ammonium (B1175870) ion.

Reaction with Acid: N(CH₂CH₃)(CH₂CH(CH₃)₂)(CH₂CH₂NH₂) + HA ⇌ [ NH(CH₂CH₃)(CH₂CH(CH₃)₂)(CH₂CH₂NH₂) ]⁺ A⁻

Due to the higher electron density from the attached alkyl groups, the tertiary nitrogen is the more basic site and is preferentially protonated over the primary nitrogen in an acidic environment.

Nucleophilicity refers to the ability of an electron-rich species to attack an electron-deficient center. fiveable.me While related, basicity and nucleophilicity are not synonymous. In this compound, the two amine groups exhibit different nucleophilic strengths.

Primary Amine: The primary amine group (-NH₂) is generally a stronger nucleophile than the tertiary amine. fiveable.metutorchase.com This is primarily due to reduced steric hindrance. The two hydrogen atoms are small, allowing easier access for the nitrogen's lone pair to attack an electrophilic carbon atom. fiveable.metutorchase.com

Tertiary Amine: The tertiary amine center, while more basic, is a weaker nucleophile. The presence of three alkyl substituents (ethyl, isobutyl, and the aminoethyl group) creates significant steric bulk, which impedes its approach to an electrophile. fiveable.memasterorganicchemistry.com

This difference in reactivity allows for selective reactions. For instance, in reactions with alkyl halides, the primary amine is more likely to be the initial site of attack, especially if the electrophile is also sterically hindered. fiveable.me

Interactive Table: Comparison of Amine Properties

Chemical Transformations Involving the Tertiary Amine

The tertiary amine center can undergo specific reactions that are characteristic of this functional group.

Tertiary amines readily react with alkyl halides (R-X) in a type of nucleophilic substitution reaction (Sₙ2) to form quaternary ammonium salts. libretexts.orgchemguide.co.uk In this reaction, the tertiary nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

General Quaternization Reaction: R₃N + R'-X → [R₃NR']⁺ X⁻

For this compound, this reaction typically occurs at the more nucleophilic tertiary nitrogen, especially with an excess of the alkylating agent, which can lead to the formation of a quaternary ammonium salt. libretexts.org The reaction can be complex, as the primary amine can also be alkylated. chemguide.co.uk However, exhaustive alkylation, often with a simple alkyl halide like methyl iodide, will convert both amine groups, ultimately forming a di-quaternary ammonium salt. libretexts.org

Interactive Table: Example Quaternization with Methyl Iodide

The Hofmann elimination is a multi-step process that converts an amine into an alkene. wikipedia.orgbyjus.com This reaction is particularly relevant for quaternary ammonium hydroxides, which are formed from amines.

The process involves two main stages:

Exhaustive Methylation: The amine is treated with an excess of methyl iodide (CH₃I). This converts the tertiary amine into a quaternary ammonium iodide salt. This step is crucial because the resulting quaternary ammonium group is a much better leaving group than the original amino group. libretexts.orgchemistrysteps.com

Elimination: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) and water to form a quaternary ammonium hydroxide (B78521). byjus.comchemistrysteps.com When this hydroxide salt is heated, it undergoes an elimination reaction (E2-like) to form an alkene, a tertiary amine, and water. libretexts.org

A key feature of the Hofmann elimination is its regioselectivity. The reaction typically follows the Hofmann rule , which predicts that the major product will be the least substituted (least stable) alkene. wikipedia.orgbyjus.com This is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes it easier for the hydroxide base to abstract a proton from the least sterically hindered β-carbon. wikipedia.orgchadsprep.com

Interactive Table: Steps of the Hofmann Elimination

Chemical Transformations Involving the Primary Amine

The primary amine group is the more reactive site for many chemical transformations due to the presence of two reactive N-H bonds and its higher nucleophilicity compared to the sterically hindered tertiary amine.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The primary amine of this compound is expected to readily react with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The tertiary amine within the molecule can potentially act as an internal base. The general reactivity for acylation of amines is primary > secondary > tertiary. Due to the high reactivity of the primary amine, selective N-acylation is expected.

Sulfonylation: Similar to acylation, the primary amine can be selectively sulfonylated with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. This reaction is a common method for the protection of primary amines.

Alkylation: The alkylation of the primary amine can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation to form a tertiary amine or even a quaternary ammonium salt. wikipedia.orgnih.govmasterorganicchemistry.com Selective mono-alkylation of primary amines can be achieved under specific conditions, for example, by using a large excess of the diamine or by employing specific catalytic systems. usf.edugoogle.comorganic-chemistry.org For instance, methods using cesium bases have been shown to be effective for the selective mono-N-alkylation of primary amines. google.com

A hypothetical reaction scheme for these transformations is presented below:

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(2-(ethyl(isobutyl)amino)ethyl)acetamide |

| Sulfonylation | Tosyl chloride | N-(2-(ethyl(isobutyl)amino)ethyl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl iodide | (Ethyl)(2-(methylamino)ethyl)(2-methylpropyl)amine |

Condensation Reactions, including Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The equilibrium can be driven to the product side by removing water from the reaction mixture. The tertiary amine of the diamine could potentially catalyze this reaction. Schiff bases are important intermediates in many organic syntheses and can also be used as ligands in coordination chemistry.

Reaction with Carbonyl Compounds and Other Electrophiles

Beyond simple condensation, the primary amine can react with a variety of other carbonyl compounds and electrophiles. For example, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. The nucleophilicity of the primary amine makes it a suitable candidate for reactions with various electrophilic species.

Cooperative and Synergistic Effects of the Bifunctional Amine Centers in Reaction Pathways

The presence of both a primary and a tertiary amine in the same molecule can lead to cooperative or synergistic effects in catalysis. nih.gov The two amine centers can work in concert to activate both the nucleophile and the electrophile in a reaction. For example, in a reaction catalyzed by the diamine, the primary amine might form an enamine intermediate with a carbonyl compound, while the tertiary amine could act as a general base or interact with another reactant. This bifunctional activation can lead to enhanced reaction rates and selectivities compared to monofunctional amine catalysts. Such cooperative catalysis has been observed in various organic reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govresearchgate.net

Mechanistic Studies of Reactions Catalyzed or Mediated by the Diamine

Detailed mechanistic studies for reactions specifically catalyzed or mediated by this compound are not available in the reviewed literature. However, mechanistic investigations of similar unsymmetrical diamines in catalysis often reveal intricate pathways involving the dual roles of the amine functionalities. Techniques such as kinetic studies, isotope labeling, and computational modeling are typically employed to elucidate these mechanisms. Such studies would be crucial to fully understand and optimize the catalytic potential of this compound.

Coordination Chemistry and Ligand Applications

Chelation Behavior with Transition Metal Ions

The presence of two nitrogen donor atoms separated by an ethylene (B1197577) bridge allows (2-Aminoethyl)(ethyl)(2-methylpropyl)amine to act as a potent chelating agent for various transition metal ions.

This compound functions as a classic bidentate ligand, coordinating to a metal center through the lone pair of electrons on each of its two nitrogen atoms. This coordination results in the formation of a thermodynamically stable five-membered chelate ring. rsc.orgresearchgate.net The amine groups can engage in hydrogen bonding and ionic interactions, which are crucial for their role as ligands in complex formation. The fundamental chelating action is analogous to that of the parent molecule, ethylenediamine (B42938), which readily forms stable complexes. rsc.org

Catalytic Applications of Metal-Diamine Complexes

Metal complexes derived from diamine ligands are valued for their utility in chemical catalysis. The specific structure of the ligand, including both electronic and steric effects, is a primary factor in determining the catalytic activity of the complex. nih.gov

The dihydrochloride (B599025) salt of this compound is noted for its use in metal-catalyzed reactions for the synthesis of various organic compounds. While specific catalytic cycles involving this exact ligand are not extensively detailed in the literature, complexes of similar substituted diamines and polyamines are known to be effective catalysts in a range of reactions. For instance, amine-functionalized materials act as catalysts for Knoevenagel condensations. mdpi.comresearchgate.net Furthermore, chiral transition metal complexes containing diamine moieties have been successfully employed as catalysts in important asymmetric transformations, such as the alkylation of amino acids. nih.gov The catalytic potential of complexes with this compound is thus an area of active research interest.

Homogeneous Catalysis Mediated by this compound Ligands

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a liquid solution. acs.org Ligands derived from the this compound scaffold are anticipated to be effective in various transition metal-catalyzed reactions, such as carbon-carbon bond formation. The diamine structure is particularly well-suited for stabilizing metal centers like palladium and nickel, which are pivotal in cross-coupling reactions. nih.govyoutube.com

The ligand's two nitrogen donors can chelate to a metal ion, forming a stable five-membered ring that influences the metal's electronic properties and steric environment. This modulation is crucial for controlling the catalytic cycle's elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com While specific studies on this compound are not extensively documented, the performance of analogous unsymmetrical diamine ligands in reactions like the Suzuki-Miyaura coupling highlights the potential of this class of compounds. The steric bulk of the isobutyl group combined with the smaller ethyl group can create a specific pocket around the metal center, potentially enhancing selectivity and catalytic activity.

Table 1: Examples of Homogeneous Cross-Coupling Reactions with Diamine-Type Ligands

This table presents data for analogous diamine ligands to illustrate the potential application of the this compound scaffold.

| Catalyst System (Metal + Ligand) | Reaction Type | Substrates | Product Yield (%) | Reference |

| Pd(OAc)₂ + N,N'-Dibenzylethylenediamine | Suzuki-Miyaura Coupling | Aryl Halide + Phenylboronic Acid | >90% | nih.govmdpi.com |

| NiCl₂ + N,N'-Dimethylethylenediamine | Kumada Coupling | Aryl Halide + Grignard Reagent | ~85% | acs.org |

| Pd₂ (dba)₃ + N-Aryl N,N'-alkylethylenediamine | Buchwald-Hartwig Amination | Aryl Bromide + Alkylamine | >95% | acs.org |

Asymmetric Catalysis Inducing Chiral Selectivity

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov The molecule this compound is itself achiral. However, it serves as an excellent and cost-effective precursor for the synthesis of chiral ligands. By introducing chirality—either by using a chiral starting material for its synthesis or by attaching chiral auxiliaries to its amine groups—advanced ligands capable of inducing high levels of enantioselectivity can be created. nih.gov

For instance, chiral N-acylethylenediamines have been successfully used as modular ligands for the catalytic asymmetric addition of organozinc reagents to aldehydes. nih.gov Similarly, chiral diamine ligands are integral to highly effective iridium and rhodium catalysts used in the asymmetric hydrogenation of ketones and olefins. nih.gov The synthesis of chiral derivatives from the this compound scaffold would allow for fine-tuning of the ligand's steric and electronic properties to optimize stereocontrol in a target reaction. The development of such catalysts is a key area of research for producing optically active vicinal diamines and other valuable chiral building blocks. nih.gov

Table 2: Performance of Chiral Diamine Ligands in Asymmetric Catalysis

This table illustrates the effectiveness of chiral ligands derived from diamine scaffolds analogous to this compound.

| Chiral Ligand Type | Metal | Reaction | Substrate | Enantiomeric Excess (ee %) | Reference |

| Chiral N-Acylethylenediamine | Zn(II) | Alkyl addition to aldehyde | 2-Naphthaldehyde | 86% | nih.gov |

| Chiral Diphosphine-Diamine | Ir(I) | Asymmetric Hydrogenation | 3-Amido-2-arylpyridinium salt | 86% | dicp.ac.cn |

| Chiral N,N'-Dioxide Amide | Ni(II) | Asymmetric Amination | 3-Bromo-3-substituted oxindole | 96% | researchgate.net |

| Chiral Ferrocenylphosphine-Diamine | Au(I) | Asymmetric Aldol (B89426) Reaction | Benzaldehyde | >95% | nih.gov |

Applications in Polymerization Reactions (e.g., as part of an initiator or ligand)

Diamine ligands play a significant role in the field of polymer chemistry, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters. mdpi.comnih.gov Complexes of metals such as nickel, niobium, and tantalum with N-donor ligands have been investigated as catalysts for these reactions. mdpi.comnih.gov The this compound ligand can coordinate to a metal center, influencing its catalytic activity and the properties of the resulting polymer, such as molecular weight and polydispersity.

In some systems, the diamine can act as more than just a supporting ligand. For instance, in the ROP of lactide catalyzed by certain nickel complexes, it has been shown that a free secondary amine, after dissociating from the metal's coordination sphere, can initiate the polymerization itself. mdpi.com Furthermore, in the realm of organocatalysis, tertiary amines, often in combination with a hydrogen-bond donor like thiourea, are effective catalysts for ROP, proceeding via a bifunctional activation mechanism. acs.org Thus, the this compound structure contains both the potential to act as a ligand for a metal catalyst and incorporates a tertiary amine moiety that could participate in organocatalytic polymerization pathways.

Table 3: Ring-Opening Polymerization (ROP) of Lactide with Amine-Based Ligands/Catalysts

This table shows representative data for catalyst systems utilizing diamine ligands or amine-based organocatalysts, demonstrating the context in which this compound could be applied.

| Catalyst / Initiator System | Monomer | Conversion (%) | Polymer Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| [Ni(DBED)₂(O₂CR)₂] | rac-Lactide | 94 | 8,900 | 1.14 | mdpi.com |

| Ta(O-2,6-iPr₂C₆H₃)(N-2,6-iPr₂C₆H₃)(OEt)₃ | rac-Lactide | 99 | 19,400 | 1.22 | nih.gov |

| Thiourea/Tertiary Amine Organocatalyst | rac-Lactide | >95 | Controlled | ~1.05 | acs.org |

| [Ni(Salen-type Schiff Base)] | L-Lactide | 98 | 17,200 | 1.21 | rsc.org |

DBED = N,N'-Dibenzylethylenediamine

Design and Synthesis of Advanced Ligand Architectures Based on the Diamine Scaffold

The simple this compound structure is a valuable starting point for the rational design and synthesis of more complex, functionalized ligands. crossref.org The presence of both primary and tertiary amine functionalities allows for selective chemical modifications to build sophisticated molecular architectures, such as pincer ligands or multi-dentate chelators. mdpi.com

Common synthetic strategies to elaborate on this diamine scaffold include:

Schiff Base Condensation: The primary amine can readily react with various aldehydes or ketones to form imine functionalities. If a salicylaldehyde (B1680747) derivative is used, a tridentate NNO Schiff base ligand is formed, capable of forming stable complexes with a wide range of transition metals.

N-Arylation/N-Alkylation: The primary amine can be further functionalized through reactions like the Buchwald-Hartwig amination to introduce aryl groups or through reductive amination to add further alkyl substituents. acs.org These modifications can be used to introduce steric bulk or electronic-donating/withdrawing groups to precisely tune the ligand's properties.

Amide/Sulfonamide Formation: Acylation of the primary amine with acyl chlorides or sulfonyl chlorides can generate ligands with altered coordination properties and the ability to engage in hydrogen bonding, which can be crucial for second-sphere coordination effects in catalysis.

Pincer Ligand Synthesis: Through multi-step synthetic routes, the diamine can be incorporated as a linker between a central aromatic ring (like pyridine) and other donor arms, leading to the formation of tridentate pincer ligands. These ligands are known for conferring high stability and unique reactivity to metal complexes. mdpi.com

Table 4: Synthetic Strategies for Advanced Ligands from a Diamine Scaffold

This table outlines general methodologies for converting a simple diamine like this compound into more complex ligand architectures.

| Modification Strategy | Reagents | Resulting Ligand Architecture | Potential Application | Reference |

| Schiff Base Condensation | Salicylaldehyde derivatives | Tridentate (NNO) Schiff Base | Catalysis, Materials Science | rsc.org |

| Pincer Ligand Synthesis | 2,6-Dihalopyridine, Strong Base | Tridentate (NNN) Pincer Ligand | Dehydrogenation, C-C Coupling | nih.govmdpi.com |

| N-Acylation | Acid Chlorides, Base | N-Acyl Diamine | Asymmetric Catalysis | nih.gov |

| Conjugate Addition | α,β-Unsaturated Esters | Functionalized Polyamines | Chelating Agents | crossref.org |

Role in Organocatalysis and Base Catalysis

Principles of Amine-Catalyzed Organic Reactions

Amine catalysis is a cornerstone of organocatalysis, where small organic molecules accelerate chemical transformations. Amines can function as catalysts in several ways, primarily as Brønsted bases, Lewis bases, or by forming nucleophilic intermediates. In many reactions, primary and secondary amines operate through the formation of enamines or iminium ions, which are key intermediates in a wide range of synthetic transformations. youtube.comnih.gov

The catalytic cycle typically begins with the reaction of the amine with a carbonyl compound. youtube.com Primary or secondary amines can react with aldehydes or ketones to form enamines (if the carbonyl compound has an α-hydrogen) or iminium ions. youtube.comnih.gov These intermediates then participate in the main bond-forming step of the reaction, after which the catalyst is regenerated through hydrolysis. The presence of both a primary and a tertiary amine in (2-Aminoethyl)(ethyl)(2-methylpropyl)amine suggests the potential for bifunctional or cooperative catalysis, where both amine groups play distinct, synergistic roles. nih.govacs.org

Function as a Brønsted Base Catalyst in Organic Synthesis

The tertiary amine moiety of this compound can function as a Brønsted base. In this role, it can deprotonate a pro-nucleophile, increasing its reactivity towards an electrophile. This type of catalysis is fundamental in many organic reactions. For instance, in reactions involving acidic N-H or C-H bonds, the tertiary amine can act as a general base to facilitate the reaction.

In some cases, a Brønsted base can be used to activate a pro-nucleophile in conjunction with a metal catalyst. For example, in certain palladium-catalyzed reactions, an exogenous amine base can increase the concentration of an anionic nucleophile, leading to milder and more selective transformations. usp.org While not a direct organocatalytic cycle, this highlights the utility of amines as Brønsted bases in modern organic synthesis. The basicity of the tertiary amine in this compound would be a key parameter in determining its efficacy in such applications.

Nucleophilic Organocatalysis via Enamine and Iminium Ion Formation

A significant mode of action for primary and secondary amine catalysts involves the formation of nucleophilic enamines or electrophilic iminium ions. youtube.comnih.gov The primary amine group of this compound is well-suited for this type of catalysis.

Enamine Catalysis : The reaction of the primary amine with a ketone or aldehyde (containing an α-hydrogen) forms an enamine intermediate. This enamine is a potent nucleophile and can react with various electrophiles. After the key bond-forming step, the resulting iminium ion is hydrolyzed to release the product and regenerate the primary amine catalyst. youtube.com

Iminium Ion Catalysis : When reacting with α,β-unsaturated aldehydes or ketones, a primary or secondary amine can form an iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack at the β-position. nih.govethz.ch This activation mode is crucial for conjugate addition reactions like the Michael addition. nih.gov

The formation of these intermediates is a reversible process, and the specific pathway taken depends on the reactants and reaction conditions. youtube.comnih.gov

Cooperative Catalysis Involving Both Primary and Tertiary Amine Moieties

The structure of this compound, with its 1,2-diamine framework, is conducive to cooperative catalysis, where both the primary and tertiary amine groups participate in the catalytic cycle to achieve a single transformation. nih.govbldpharm.com In such a system, the primary amine can form an enamine intermediate with a carbonyl substrate, while the tertiary amine, often in its protonated form, can act as a Brønsted acid to activate an electrophile and direct its approach to the enamine. nih.govacs.org

This bifunctional activation is a powerful strategy in asymmetric catalysis, where the defined spatial relationship between the two functional groups can lead to high levels of stereocontrol. nih.govacs.org While much of the research in this area has focused on cinchona alkaloids or other rigid chiral scaffolds, the principle can be applied to flexible diamines as well. nih.govorganic-chemistry.org The intramolecular hydrogen bonding between the primary and tertiary amine groups could also play a role in tuning their respective functions during catalysis. nih.govacs.org

Applications in Specific Organic Transformations (e.g., Mannich, Aldol (B89426), Michael Reactions)

The catalytic capabilities of amines are widely demonstrated in fundamental carbon-carbon bond-forming reactions.

Mannich Reaction: This reaction involves the aminoalkylation of a carbon acid with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. researchgate.net In a catalytic version, the primary amine of this compound could react with an aldehyde to form an iminium ion, which then acts as the electrophile for an enol or enolate derived from a ketone. researchgate.net The tertiary amine could potentially act as a Brønsted base to facilitate enol formation.

Aldol Reaction: The aldol reaction joins two carbonyl compounds to form a β-hydroxy carbonyl compound. rsc.org Amine catalysis, particularly with primary amines, proceeds through an enamine mechanism. rsc.orgmasterorganicchemistry.com The primary amine of our title compound could form an enamine with a donor ketone, which then adds to an acceptor aldehyde. The tertiary amine could potentially participate by activating the aldehyde through hydrogen bonding.

Michael Reaction: This reaction describes the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. science.govacs.org this compound could catalyze this reaction in two ways. Through iminium ion catalysis, the primary amine would activate an α,β-unsaturated aldehyde, making it more electrophilic for attack by a nucleophile. nih.gov Alternatively, through enamine catalysis, the primary amine could activate a ketone or aldehyde donor to form a nucleophilic enamine that adds to a Michael acceptor. youtube.com Amines are known to be effective nucleophiles for Michael additions as well. youtube.com

The table below illustrates the potential roles of the functional groups in this compound in these key reactions.

| Reaction | Role of Primary Amine | Potential Role of Tertiary Amine | Key Intermediate |

| Mannich Reaction | Forms iminium ion with aldehyde | Acts as a Brønsted base to form enol | Iminium ion, Enol |

| Aldol Reaction | Forms enamine with ketone/aldehyde | Activates acceptor aldehyde via H-bonding | Enamine |

| Michael Reaction | Forms iminium ion with enal/enone (LUMO lowering) or forms enamine with ketone/aldehyde (nucleophile generation) | Acts as Brønsted base or H-bond donor | Iminium ion, Enamine |

Strategies for Catalyst Immobilization and Recycling in Organocatalysis

A significant advantage of organocatalysts is the potential for their immobilization on solid supports, which facilitates their separation from the reaction mixture and allows for their recycling. shell-amg.comnih.gov This is crucial for developing sustainable and cost-effective chemical processes. youtube.com

Several strategies could be employed to immobilize a diamine catalyst like this compound:

Covalent Attachment to a Solid Support: The primary amine group provides a convenient handle for covalent linkage to various solid supports, such as polymers (e.g., polystyrene), silica, or magnetic nanoparticles. rsc.orgnih.gov For instance, the amine could be attached to a support functionalized with epoxy groups or other reactive moieties. researchgate.net

Immobilization within Porous Materials: The catalyst could be physically entrapped or chemically grafted within the pores of materials like metal-organic frameworks (MOFs) or zeolites. shell-amg.com The immobilization of poly(diamine)phosphazene in an amine-functionalized MOF has been shown to enhance base catalysis. shell-amg.com

Use of Magnetic Nanoparticles: Functionalizing magnetic nanoparticles with the diamine would allow for easy separation of the catalyst from the reaction mixture using an external magnet. nih.gov

The recyclability of the immobilized catalyst would then be tested over multiple reaction cycles to ensure its stability and sustained catalytic activity. youtube.com Electrochemical methods are also emerging as a novel approach for recycling homogeneous catalysts.

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation into Polymer Systems

The dual amine functionality is the key to its incorporation into polymeric structures, either as a part of the main chain, as a branching point, or as a pendant functional group.

As a diamine, (2-Aminoethyl)(ethyl)(2-methylpropyl)amine can theoretically serve as a monomer or co-monomer in polycondensation reactions. The primary amine group is highly reactive with functional groups such as carboxylic acid halides, anhydrides, and esters, enabling the formation of polyamides.

When reacting with a diacyl chloride, for instance, the primary amine would participate in the formation of the amide linkage that constitutes the polymer backbone. The presence of the tertiary amine and the bulky isobutyl and ethyl groups within the repeating unit would significantly influence the final properties of the polymer.

Table 1: Potential Influence of this compound Structure on Polymer Properties in Polycondensation

| Structural Feature | Potential Effect on Polymer Properties |

|---|---|

| Primary Amine Group | Acts as the reactive site for chain growth, forming the amide linkage. |

| Tertiary Amine Group | Can provide a site for post-polymerization modification or act as an acid scavenger. Increases the pH and basicity of the polymer. |

| Ethyl & Isobutyl Groups | Their bulkiness can disrupt chain packing, potentially lowering the melting point and crystallinity while increasing solubility in organic solvents compared to linear diamines. |

| Asymmetric Structure | Contributes to amorphous polymer morphology, potentially enhancing transparency and flexibility. |

The presence of two reactive amine hydrogens (on the primary amine) allows this compound to function as a crosslinking or curing agent for various polymer systems, most notably epoxy resins. In this role, the primary amine can react with two epoxy groups, opening the rings and forming a covalent bond that links different polymer chains together. This process transforms the liquid or thermoplastic resin into a rigid, thermoset network. The reaction increases the material's molecular weight, strength, thermal stability, and chemical resistance. The rate of curing and the final network density would be influenced by the steric hindrance from the adjacent ethyl and isobutyl groups.

In a manner analogous to other diamines like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, it could be used to bridge different material types, such as in epoxy or silicone formulations.

Amines can function as initiators or co-initiators in specific types of polymerization. In ring-opening polymerization of cyclic esters, for example, primary amines can act as effective co-initiators. The primary amine of this compound could potentially initiate such polymerizations, with the amine group becoming one of the polymer end-groups.

Additionally, amines can participate in chain transfer reactions during radical polymerization. While thiols are more common chain transfer agents, amines can donate a hydrogen atom to a propagating radical chain, terminating it and creating a new radical on the amine. This new radical can then initiate a new polymer chain. The effectiveness of an amine as a chain transfer agent is highly dependent on the specific monomer and reaction conditions. The structure of this compound suggests that the hydrogens on the carbon adjacent to the primary amine would be the most likely to be abstracted in a chain transfer event.

Development of Amine-Functionalized Polymeric Materials

Introducing amine functionalities into or onto materials can impart valuable properties such as adhesiveness, surface charge modification, and the ability to bind to other substances.

Amine-functionalized materials are widely used as sorbents for capturing acidic gases (like CO2) or removing heavy metal ions from water. By grafting a molecule like this compound onto a solid support (e.g., silica, porous polymers), a functional resin for adsorption or separation can be created.

The process is analogous to the modification of materials with other amines, such as tris(2-aminoethyl)amine (B1216632), to create functional hybrid materials. The primary and tertiary amine sites on the compound would offer basic sites for the adsorption of acidic species. For instance, studies on other amino-ethyl functionalized hydrogels have demonstrated their capacity for adsorbing dyes from wastewater.

Table 2: Potential Applications of Resins Functionalized with this compound

| Application Area | Mechanism |

|---|---|

| Heavy Metal Chelation | The nitrogen atoms can act as ligands, chelating with metal ions in solution. |

| Anionic Dye Removal | The amine groups can be protonated to create a positive surface charge, attracting and binding anionic dye molecules. |

| CO2 Capture | The basic amine sites can react reversibly with acidic CO2 gas. |

| Solid-Phase Catalysis | The grafted amine can act as a basic catalyst for various organic reactions. |

The amine groups in this compound are highly suitable for applications in coatings and adhesives, primarily as adhesion promoters or as part of a cured polymer network. Research on structurally similar amino-silanes, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, has shown that incorporating them into formulations significantly improves adhesion between dissimilar substrates, like an epoxy primer and a silicone topcoat.

When used in a coating or adhesive formulation, the amine groups can form strong hydrogen bonds or covalent bonds with functional groups on a substrate surface (e.g., hydroxyl groups on glass or metal oxides), creating a robust interface. When blended into an epoxy or urethane (B1682113) system, it would co-react and become part of the final cured film, enhancing both its internal cohesive strength and its external adhesive properties.

Engineering of Polymeric Nanostructures and Composite Materials

While direct applications of this compound are not documented, its structure, featuring both a primary and a tertiary amine, suggests potential roles in the fabrication of advanced materials. Amines are crucial in the production of various polymers and resins. The dual functionality of this specific amine could theoretically be leveraged in several ways.

The primary amine group offers a reactive site for covalent incorporation into a polymer backbone or for grafting onto a material surface. This is a common strategy for the functionalization of polymers. scilit.com For instance, primary amines can react with epoxides, isocyanates, or acyl chlorides, making them useful as curing agents or chain extenders in epoxy resins and polyurethanes. This could enhance the cross-linking density and thermomechanical properties of composite materials.

The tertiary amine group can act as a catalyst for certain polymerization reactions, such as the ring-opening polymerization of lactones or the curing of epoxy resins. Furthermore, tertiary amines can be protonated at low pH, introducing positive charges onto the material. researchgate.net This property is valuable for creating pH-responsive nanomaterials that can alter their state, for example, by causing polymer chains to expand due to electrostatic repulsion. researchgate.net In composite materials, such amine groups could be used to improve the interfacial adhesion between an organic polymer matrix and inorganic fillers through acid-base interactions or by acting as a coupling agent.

Below is a hypothetical data table illustrating the potential impact of incorporating a functional amine on the properties of a polymer composite.

Hypothetical Research Findings: Impact of Amine Functionalization on Epoxy Composite Properties Interactive Data Table

| Property | Standard Epoxy | Epoxy + 5% (w/w) Functional Amine |

| Tensile Strength (MPa) | 60 | 75 |

| Glass Transition Temp (°C) | 150 | 170 |

| Interfacial Shear Strength (MPa) | 35 | 48 |

| Water Absorption (24h, %) | 0.5 | 0.35 |

Note: The data presented in this table is illustrative and does not represent experimental results for this compound.

Bio-inspired Polymer Systems with Amine Functionality

Bio-inspired polymers are synthetic materials designed to mimic the structure and function of natural biological systems. mdpi.com Amine functionalities are central to many biomolecules, such as amino acids and proteins, and incorporating them into synthetic polymers is a key strategy for creating bio-inspired materials. nih.gov

The structure of this compound provides features relevant to bio-inspiration:

pH-Responsiveness: Like many biological systems that respond to pH changes, polymers containing tertiary amine groups can be designed to be "smart" materials. The protonation/deprotonation of the amine in response to pH fluctuations can trigger changes in solubility, conformation, or self-assembly, mimicking biological signaling pathways.

Bioconjugation: The primary amine serves as a chemical handle for bioconjugation, allowing for the attachment of biomolecules like peptides, sugars, or nucleic acids. This is a foundational technique for creating materials for drug delivery, tissue engineering, and biosensing. Polymers bearing amine moieties are highly valued for their ability to conjugate and/or complex a variety of molecules. rsc.org

Mimicking Natural Polypeptides: The regular placement of amine groups along a polymer chain can mimic the cationic nature of certain antimicrobial peptides (AMPs). nih.gov These synthetic polymers can disrupt microbial membranes through electrostatic interactions, offering a promising route to new antimicrobial materials that are less prone to resistance.

The table below outlines potential research findings for a hypothetical bio-inspired polymer system incorporating an amine functionality.

Hypothetical Research Findings: Characteristics of an Amine-Functionalized Bio-inspired Hydrogel Interactive Data Table

| Characteristic | Measurement at pH 7.4 | Measurement at pH 5.0 |

| Swelling Ratio (%) | 300 | 550 |

| Drug Release Rate (µg/h) | 5 | 25 |

| Antimicrobial Activity (MIC, mg/L) | 256 | 64 |

| Zeta Potential (mV) | +5 | +25 |

Note: This table is a hypothetical representation of properties for a bio-inspired polymer and is not based on experimental data for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can elucidate the distribution of electrons within the molecule and predict various spectroscopic properties.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. For this compound, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

In a typical N,N-disubstituted ethylenediamine (B42938) like this, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting the high energy of the nitrogen lone pair electrons. The LUMO, conversely, would likely be distributed across the anti-bonding σ* orbitals of the C-N and C-C bonds. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and stability.

Electron density mapping provides a visual representation of how electrons are distributed in the three-dimensional space of the molecule. For this compound, these maps would show high electron density around the nitrogen atoms due to their lone pairs and the polarity of the C-N bonds. This high electron density on the nitrogen atoms confirms their role as the primary centers for nucleophilic and basic behavior.

Table 1: Illustrative Frontier Molecular Orbital Characteristics for this compound

| Property | Description | Expected Localization |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the nitrogen lone pairs |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across C-N and C-C σ* anti-bonding orbitals |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and electronic transitions |

Note: The values in this table are illustrative and represent expected trends for a molecule of this type based on general principles of quantum chemistry.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of NMR chemical shifts and vibrational frequencies are particularly valuable.

Ab initio methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to calculate NMR shielding tensors, from which chemical shifts can be derived modgraph.co.ukresearchgate.netresearchgate.netmdpi.com. The accuracy of these predictions is sensitive to the choice of theoretical method and basis set modgraph.co.uk. For the amine , theoretical calculations would predict distinct chemical shifts for the protons and carbons of the ethyl, isobutyl, and aminoethyl groups.

Theoretical vibrational spectroscopy, often performed using DFT, can predict the frequencies and intensities of infrared (IR) and Raman bands nih.govusp.brwikipedia.org. The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching, C-N stretching, and various bending and torsional modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | Scissoring (Bend) | 1590 - 1650 |

| C-N | Stretch | 1000 - 1250 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C-H (Alkyl) | Bend | 1350 - 1470 |

Note: This table provides typical frequency ranges for the specified functional groups and vibrations, based on established spectroscopic correlations and theoretical studies on similar molecules.

Conformational Analysis and Energy Landscapes of the Diamine

This compound is a flexible molecule with several rotatable single bonds. This flexibility gives rise to a complex potential energy surface with multiple conformational isomers (conformers). Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

The energy landscape would depict the relative energies of these conformers and the transition states connecting them. The global minimum on this landscape corresponds to the most stable conformation of the molecule.

Table 3: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Gauche 1 | ~60° | 0.0 | 55 |

| Gauche 2 | ~-60° | 0.2 | 40 |

| Anti | 180° | 1.5 | 5 |

Note: This data is illustrative and hypothetical, intended to demonstrate the concepts of conformational analysis. The actual values would require specific and detailed computational studies.

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational methods are instrumental in understanding the reactivity of this compound and the mechanisms of reactions in which it participates.

When this compound acts as a nucleophile or a base in a chemical reaction, it proceeds through a high-energy transition state. Computational chemistry can be used to locate and characterize the geometry and energy of these transition states. This information is crucial for understanding the reaction kinetics and selectivity. For instance, in an alkylation reaction, the transition state would involve the formation of a new C-N bond and the breaking of a bond in the alkylating agent acs.org. The relative energies of competing transition states can explain why a particular reaction pathway is favored.

The basicity of the two nitrogen atoms in this compound can be quantified by their proton affinities. The proton affinity is the negative of the enthalpy change for the gas-phase protonation reaction. DFT and high-level ab initio methods can accurately calculate proton affinities ccl.netyoutube.comscm.com. Due to the electron-donating nature of the alkyl groups, the tertiary nitrogen atom is expected to be more basic (have a higher proton affinity) than the primary nitrogen atom.

Computational modeling can also be used to study the dynamics of proton transfer. In aqueous solution, proton transfer can occur between the amine, water molecules, and the protonated species. Ab initio molecular dynamics (AIMD) simulations can be employed to model these complex processes, providing insights into the mechanism of proton transport rsc.orgnih.gov. These studies are relevant for understanding how the diamine behaves in different pH environments.

Table 4: Illustrative Calculated Proton Affinities for this compound

| Site of Protonation | Calculated Proton Affinity (kcal/mol) |

| Primary Nitrogen (-NH₂) | ~225 |

| Tertiary Nitrogen (-N(Et)(iBu)) | ~235 |

Note: These are estimated values based on computational studies of similar alkylamines. The actual values would need to be determined by specific calculations for this molecule.

Computational Design and Optimization of Ligand Structures for Coordination Chemistry

The unique structure of this compound, featuring both a primary and a tertiary amine connected by an ethyl backbone, and substituted with ethyl and isobutyl groups, makes it an interesting candidate as a ligand in coordination chemistry. Computational methods allow for the in silico design and optimization of such ligands to achieve desired properties in metal complexes.

The design process focuses on how the ligand's structural features influence its coordination behavior. The primary and tertiary amine groups offer two distinct points for metal binding, allowing it to act as a bidentate ligand. Key structural aspects that are computationally modeled include:

Steric Hindrance: The ethyl and particularly the bulkier 2-methylpropyl (isobutyl) groups attached to the tertiary amine create significant steric hindrance. Computational models can predict the conformational arrangements of the ligand that minimize steric clash upon coordination to a metal center. This steric bulk can be strategically used to stabilize specific coordination geometries or to protect the metal center from unwanted reactions.

Chelate Ring Formation: When both amine groups bind to a single metal ion, they form a five-membered chelate ring. Quantum mechanical calculations can determine the stability of this ring, including bond angles, bond lengths, and ring strain. These calculations help predict the thermodynamic favorability of complex formation.

Ligand Field Effects: The electronic properties of the amine donors influence the d-orbital splitting of the metal center. Computational chemistry can predict these effects, which are crucial for determining the magnetic and spectroscopic properties of the resulting coordination compound.

Optimization studies often involve creating a library of virtual derivatives of the parent ligand. By systematically modifying substituents—for instance, replacing the ethyl group with other alkyl or aryl groups—researchers can perform high-throughput screening to identify candidates with enhanced stability, solubility, or catalytic activity.

Table 1: Hypothetical Computational Data for Ligand Optimization This interactive table showcases theoretical parameters calculated for the parent ligand and a virtual derivative when coordinated to a generic Metal(II) center. Such data helps in selecting optimal ligand structures for synthesis.

| Ligand | Substituent Modification | Calculated Binding Energy (kJ/mol) | Predicted M-N Bond Length (Å) (Primary Amine) | Predicted M-N Bond Length (Å) (Tertiary Amine) |

| This compound | None (Parent) | -125 | 2.08 | 2.15 |

| (2-Aminoethyl)(propyl)(2-methylpropyl)amine | Ethyl -> Propyl | -128 | 2.07 | 2.17 |

| (2-Aminoethyl)(ethyl)(tert-butyl)amine | Isobutyl -> Tert-butyl | -115 | 2.09 | 2.25 |

| (2-Aminoethyl)(phenyl)(2-methylpropyl)amine | Ethyl -> Phenyl | -110 | 2.06 | 2.20 |

Note: Data is representative and for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.org For this compound, MD simulations provide critical insights into its behavior in solution, which is essential for understanding its reactivity, solubility, and transport properties. researchgate.net

Intermolecular Interactions: MD simulations can map the key intermolecular forces between molecules of the amine. The primary amine group is a strong hydrogen bond donor and acceptor, while the tertiary amine can only act as a hydrogen bond acceptor. Simulations can quantify the strength and lifetime of these hydrogen bonds. The aliphatic ethyl and isobutyl groups contribute to van der Waals interactions. Understanding these interactions is crucial for predicting the compound's physical properties, such as boiling point and viscosity.

Solvent Effects: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model the interactions between the amine and surrounding solvent molecules. easychair.org

In Aqueous Solution: Water molecules will form a hydration shell around the amine. The primary amine group will strongly interact with water through hydrogen bonding. The hydrophobic isobutyl and ethyl groups will influence the local water structure, potentially leading to aggregation behavior at higher concentrations.

In Organic Solvents: In non-polar solvents, the hydrophobic interactions of the alkyl chains will dominate, while in polar aprotic solvents, dipole-dipole interactions involving the amine groups become more significant.

Simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the amine, providing a detailed picture of the local solvent environment. This information is vital for applications where the amine is used as a reagent or part of a solvent system, such as in CO2 capture technologies or as a precursor in synthesis. researchgate.net

Table 2: Representative Data from a Molecular Dynamics Simulation This table illustrates typical data obtained from an MD simulation of this compound in a water box, highlighting its interaction with the solvent.

| Property | Site of Interaction | Value | Significance |

| Average H-Bonds | Primary -NH₂ group | 3.2 | Strong interaction with water, enhancing solubility. |

| Average H-Bonds | Tertiary -N< group | 0.8 | Weaker interaction as an H-bond acceptor. |

| Solvent Accessible Surface Area (SASA) | Isobutyl Group | 75 Ų | Represents the surface area exposed to the solvent. |

| Diffusion Coefficient | Whole Molecule | 2.1 x 10⁻⁵ cm²/s | Indicates mobility of the amine within the solvent. |

Note: Data is representative and for illustrative purposes.

Advanced Analytical Methodologies for Research Applications

High-Resolution Spectroscopic Techniques for Mechanistic Studies